1-(2-((Tert-butylthio)methyl)piperidin-1-yl)pent-4-en-1-one
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Overview
Description
1-(2-((Tert-butylthio)methyl)piperidin-1-yl)pent-4-en-1-one is a synthetic organic compound that features a piperidine ring substituted with a tert-butylthio group and a pent-4-en-1-one moiety
Preparation Methods
The synthesis of 1-(2-((Tert-butylthio)methyl)piperidin-1-yl)pent-4-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butylthio group: This step involves the substitution of a hydrogen atom on the piperidine ring with a tert-butylthio group, often using tert-butylthiol and a suitable catalyst.
Attachment of the pent-4-en-1-one moiety: This step involves the addition of the pent-4-en-1-one group to the piperidine ring, typically through a nucleophilic substitution reaction.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-((Tert-butylthio)methyl)piperidin-1-yl)pent-4-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the compound into different derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkyl halides, and organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(2-((Tert-butylthio)methyl)piperidin-1-yl)pent-4-en-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, including its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: The compound is used in the development of new materials and chemical processes, including the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(2-((Tert-butylthio)methyl)piperidin-1-yl)pent-4-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
1-(2-((Tert-butylthio)methyl)piperidin-1-yl)pent-4-en-1-one can be compared with other piperidine derivatives, such as:
Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: A piperidine alkaloid with anticancer and anti-inflammatory effects.
Matrine: A piperidine alkaloid with antiviral and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the tert-butylthio group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(tert-butylsulfanylmethyl)piperidin-1-yl]pent-4-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NOS/c1-5-6-10-14(17)16-11-8-7-9-13(16)12-18-15(2,3)4/h5,13H,1,6-12H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJLKBMXVOEILV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC1CCCCN1C(=O)CCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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